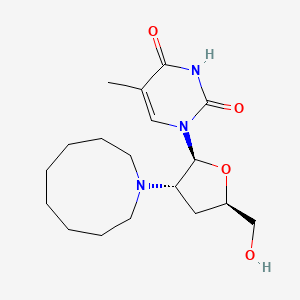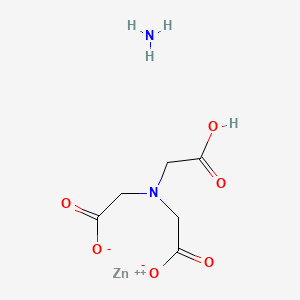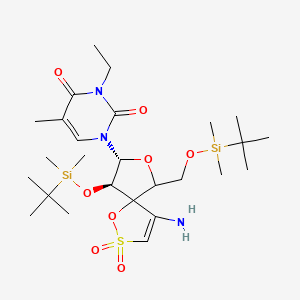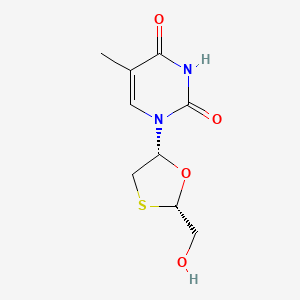
1,4-Bis((2-(2-hydroxyethoxy)ethyl)amino)anthra-9,10-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis((2-(2-hydroxyethoxy)ethyl)amino)anthra-9,10-quinone is a chemical compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((2-(2-hydroxyethoxy)ethyl)amino)anthra-9,10-quinone typically involves the functionalization of the anthraquinone core with hydroxyethoxyethyl groups. One common method involves the reaction of 1,4-diaminoanthraquinone with ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis processes, starting from readily available raw materials such as anthraquinone and ethylene glycol. The process may include steps like nitration, reduction, and subsequent functionalization to introduce the hydroxyethoxyethyl groups. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis((2-(2-hydroxyethoxy)ethyl)amino)anthra-9,10-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and physical properties.
Applications De Recherche Scientifique
1,4-Bis((2-(2-hydroxyethoxy)ethyl)amino)anthra-9,10-quinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis((2-(2-hydroxyethoxy)ethyl)amino)anthra-9,10-quinone involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell division. It may also generate reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components, leading to cell death. The specific molecular targets and pathways involved in these processes are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diaminoanthraquinone: A precursor in the synthesis of 1,4-Bis((2-(2-hydroxyethoxy)ethyl)amino)anthra-9,10-quinone.
1,4-Bis((2-(dimethylamino)ethyl)amino)anthra-9,10-quinone: Another derivative with different substituents on the amino groups.
1,4-Bis((2-(2-methoxyethoxy)ethyl)amino)anthracene-9,10-dione: A similar compound with methoxyethoxyethyl groups.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in dye synthesis, biological research, and potential therapeutic uses. Its ability to interact with DNA and generate ROS sets it apart from other similar compounds, highlighting its potential in medical research.
Propriétés
Numéro CAS |
47645-63-6 |
|---|---|
Formule moléculaire |
C22H26N2O6 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
1,4-bis[2-(2-hydroxyethoxy)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O6/c25-9-13-29-11-7-23-17-5-6-18(24-8-12-30-14-10-26)20-19(17)21(27)15-3-1-2-4-16(15)22(20)28/h1-6,23-26H,7-14H2 |
Clé InChI |
DIDIQVVJJPBEGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCOCCO)NCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)
![Docosanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B12795854.png)


![15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one](/img/structure/B12795865.png)


